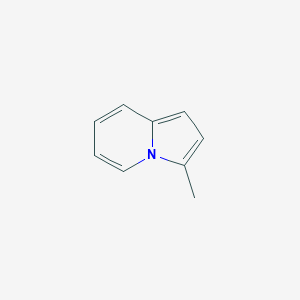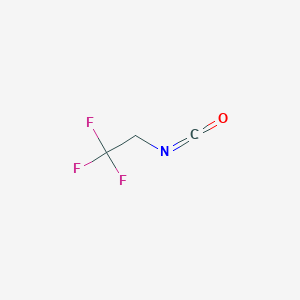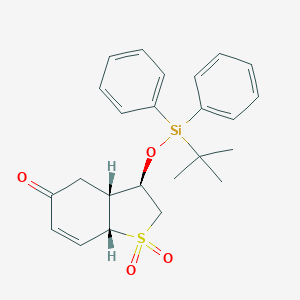
3-Methylindolizine
Overview
Description
3-Methylindolizine is a chemical compound with the molecular formula C9H9N . It is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 3-Methylindolizine consists of a nitrogen-containing heterocycle . The average mass of the molecule is 131.174 Da, and the monoisotopic mass is 131.073502 Da .Chemical Reactions Analysis
Indolizine derivatives, including 3-Methylindolizine, have been used in various chemical reactions. For instance, the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles is a widely used method for the synthesis of indolizines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylindolizine include its molecular formula (C9H9N), average mass (131.174 Da), and monoisotopic mass (131.073502 Da) .Scientific Research Applications
Pharmacological Properties
- Indolizine derivatives, including 3-(2-aminoethyl)-2-methylindolizine, demonstrate anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and central nervous system (CNS)-depressant activities (Antonini et al., 1977).
- Similar compounds such as 1-(2-aminoethyl)-2-methylindolizine also exhibit anti-acetylcholine, anti-histamine, and CNS depressant activities (Cingolani et al., 1988).
- Mannich bases from 3-methyl-2-phenylindolizine show potential as therapeutic agents with central nervous system depressant activity (Harrell & Doerge, 1967).
Chemical Synthesis and Modification
- Studies on acylation and carbomethoxylation of 2-methylindolizine explore its chemical reactivity and potential for modification (Bobrovskii, Lushnikov & Bundel', 1989).
- Novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized using a microwave-assisted method, exhibiting larvicidal activity against Anopheles arabiensis (Chandrashekharappa et al., 2018).
Biological and Medicinal Applications
- Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was found to inhibit Mycobacterium tuberculosis, with its structure analyzed to understand the interactions at play (Hasija et al., 2020).
- Synthesis of 3-aminoindolizines from substituted 2-bromopyridines and propargyl amines resulted in compounds with moderate anti-inflammatory effects (Wei et al., 2014).
Advanced Chemical Applications
- The study of indolizines enabling rapid uncaging of alcohols and carboxylic acids by red light-induced photooxidation explores innovative chemical processes (Watanabe et al., 2020).
Safety and Hazards
Future Directions
Recent advances in the synthesis of indolizines and their π-expanded analogues suggest that new pathways for the synthesis of these compounds, including 3-Methylindolizine, are being explored . This includes strategies based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines . These advances may lead to the development of novel approaches for the synthesis of indolizine and its derivatives .
properties
IUPAC Name |
3-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCKOWQNJDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342519 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylindolizine | |
CAS RN |
1761-10-0 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
